molecular formula C21H20O4 B3028519 15-epi-Danshenol A CAS No. 216987-13-2

15-epi-Danshenol A

Cat. No.: B3028519
CAS No.: 216987-13-2
M. Wt: 336.4 g/mol
InChI Key: WQYKPUPMMFGHQW-GTJPDFRWSA-N
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Description

Mechanism of Action

15-Epi-Danshenol-A, also known as (1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho1,2-gbenzofuran-11-one, is a diterpenoid with intriguing biological activities. This article will delve into the compound’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of 15-Epi-Danshenol-A is B lymphoblasts cells . It shows an inhibitory effect on these cells in a concentration-dependent manner .

Mode of Action

15-Epi-Danshenol-A inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) , which is induced by TNF-α . This inhibition is mediated by NOX4 . The compound significantly reverses TNF-α-induced ICAM-1 expression and subsequent adhesion of monocytes, as well as elevated reactive oxygen species (ROS) generation and NOX4 expression .

Biochemical Pathways

The compound affects the NOX4-dependent IKKβ/NF-κB pathway . It inhibits TNF-α-induced ICAM-1 expression, which is increased via IKKβ/IκBα-mediated activation of NF-κB p65 . Interestingly, NOX4 overexpression suppresses the ICAM-1 expression, which may be ascribed to the activation of Nrf-2 .

Result of Action

The molecular and cellular effects of 15-Epi-Danshenol-A’s action include the inhibition of ICAM-1 expression and the subsequent adhesion of monocytes to endothelial cells . This novel bioactivity makes 15-Epi-Danshenol-A a good candidate for further exploration for therapeutic or preventive application for atherosclerosis .

Action Environment

It is known that the compound’s effects can be influenced by the presence of proinflammatory cytokines like tnf-α .

Biochemical Analysis

Biochemical Properties

15-Epi-Danshenol-A plays a crucial role in biochemical reactions, particularly in modulating immune responses. It exhibits a concentration-dependent inhibitory effect on B lymphoblast cells . This compound interacts with various enzymes and proteins, including NADPH oxidase (NOX4), which is involved in the generation of reactive oxygen species (ROS). By inhibiting NOX4, 15-Epi-Danshenol-A reduces ROS production, thereby modulating oxidative stress and inflammation .

Cellular Effects

15-Epi-Danshenol-A exerts significant effects on various cell types and cellular processes. In endothelial cells, it inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α). This inhibition is mediated through the NOX4-dependent IKKβ/NF-κB pathway, leading to reduced adhesion of monocytes to endothelial cells . Additionally, 15-Epi-Danshenol-A influences cell signaling pathways, gene expression, and cellular metabolism by modulating oxidative stress and inflammatory responses .

Molecular Mechanism

The molecular mechanism of 15-Epi-Danshenol-A involves its interaction with NOX4, leading to the inhibition of ROS production. This compound also inhibits the activation of the NF-κB pathway, which is crucial for the expression of pro-inflammatory genes. By suppressing NF-κB activation, 15-Epi-Danshenol-A reduces the expression of adhesion molecules like ICAM-1, thereby mitigating inflammation and oxidative stress . Furthermore, it has been observed to inhibit B lymphoblast cells in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-Epi-Danshenol-A have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 15-Epi-Danshenol-A maintains its immune-modulating activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to 15-Epi-Danshenol-A has been associated with sustained inhibition of inflammatory responses and oxidative stress .

Dosage Effects in Animal Models

The effects of 15-Epi-Danshenol-A vary with different dosages in animal models. At lower doses, the compound exhibits significant immune-modulating activity without adverse effects. At higher doses, potential toxic effects may arise, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

15-Epi-Danshenol-A is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as NOX4, which plays a pivotal role in ROS production. By inhibiting NOX4, 15-Epi-Danshenol-A modulates metabolic flux and reduces the levels of ROS, thereby influencing cellular metabolism and inflammatory responses .

Transport and Distribution

Within cells and tissues, 15-Epi-Danshenol-A is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function

Subcellular Localization

15-Epi-Danshenol-A exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with enzymes and proteins involved in oxidative stress and inflammation . Understanding the subcellular localization of 15-Epi-Danshenol-A can provide insights into its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-epi-Danshenol A involves several steps, starting from the extraction of raw materials from Salvia miltiorrhiza. The process includes:

    Extraction: The raw plant material is subjected to solvent extraction to obtain crude extracts.

    Purification: The crude extracts are then purified using chromatographic techniques to isolate this compound.

    Chemical Synthesis: Further chemical synthesis may be employed to enhance the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound typically follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 15-epi-Danshenol A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

15-epi-Danshenol A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

15-epi-Danshenol A can be compared with other diterpenoids such as:

  • Danshenol B
  • Tanshinone IIA
  • Cryptotanshinone

Uniqueness: this compound is unique due to its specific immune-modulating activity and its inhibitory effect on B lymphoblast cells. Unlike other diterpenoids, it has shown a distinct concentration-dependent inhibition, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

(1S,10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYKPUPMMFGHQW-GTJPDFRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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